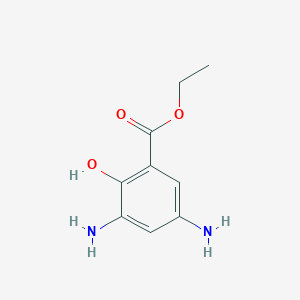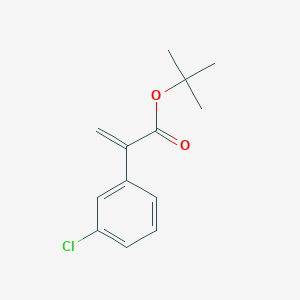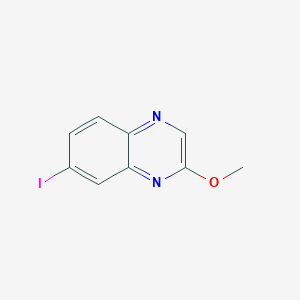
7-Iodo-2-methoxyquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-2-methoxyquinoxaline is a heterocyclic aromatic compound with the molecular formula C₉H₇IN₂O. It is a derivative of quinoxaline, which is known for its versatile applications in various fields, including medicinal chemistry and industrial processes . The presence of iodine and methoxy groups in its structure makes it a compound of interest for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methoxyquinoxaline typically involves the iodination of 2-methoxyquinoxaline. One common method includes the reaction of 2-methoxyquinoxaline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Iodo-2-methoxyquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction Reactions: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include 7-azido-2-methoxyquinoxaline or 7-thiocyanato-2-methoxyquinoxaline.
Oxidation Reactions: Products include 7-iodo-2-hydroxyquinoxaline.
Reduction Reactions: Products include 7-iodo-2-methoxytetrahydroquinoxaline.
Wissenschaftliche Forschungsanwendungen
7-Iodo-2-methoxyquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Iodo-2-methoxyquinoxaline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The iodine atom can form halogen bonds with amino acid residues in proteins, affecting their function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
2-Methoxyquinoxaline: Lacks the iodine atom, making it less reactive in substitution reactions.
7-Bromo-2-methoxyquinoxaline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
7-Chloro-2-methoxyquinoxaline: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodine derivative.
Uniqueness: 7-Iodo-2-methoxyquinoxaline is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical reactions and its potential interactions with biological targets. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H7IN2O |
|---|---|
Molekulargewicht |
286.07 g/mol |
IUPAC-Name |
7-iodo-2-methoxyquinoxaline |
InChI |
InChI=1S/C9H7IN2O/c1-13-9-5-11-7-3-2-6(10)4-8(7)12-9/h2-5H,1H3 |
InChI-Schlüssel |
BYGWTPKMTLUBGP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C2C=CC(=CC2=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


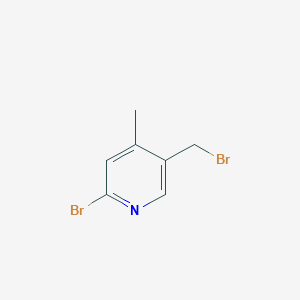
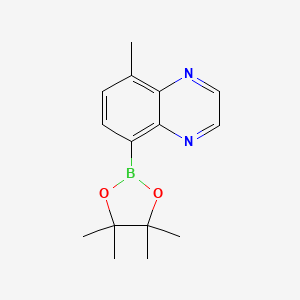
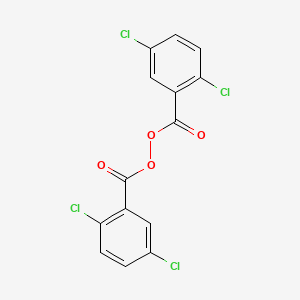
![Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13668514.png)


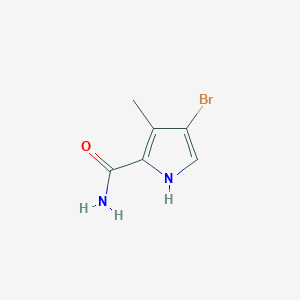



![2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13668567.png)
